molecular formula C10H11NO B188753 4-Methoxy-2,6-dimethylbenzonitrile CAS No. 19111-77-4

4-Methoxy-2,6-dimethylbenzonitrile

Cat. No.: B188753
CAS No.: 19111-77-4
M. Wt: 161.2 g/mol
InChI Key: AEELMOMIPWVYTA-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dimethylbenzonitrile is a benzonitrile derivative featuring a methoxy (-OCH₃) group at the para position and methyl (-CH₃) groups at the 2 and 6 positions of the aromatic ring.

The compound’s substituents—methoxy and methyl groups—impart steric and electronic effects.

Properties

CAS No.

19111-77-4

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

4-methoxy-2,6-dimethylbenzonitrile

InChI

InChI=1S/C10H11NO/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5H,1-3H3

InChI Key

AEELMOMIPWVYTA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C#N)C)OC

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-methoxy-2,6-dimethylbenzonitrile and related compounds, along with their observed properties:

Compound Name Substituents Molecular Formula Key Properties/Activities References
This compound 4-OCH₃, 2,6-CH₃, CN C₁₀H₁₁NO High lipophilicity; potential steric effects due to methyl groups. Biological activity not explicitly reported in evidence. Inferred from
4-Hydroxy-2,6-dimethylbenzonitrile 4-OH, 2,6-CH₃, CN C₉H₉NO Binds to AgrAC (LytTR domain), inhibits AgrA-DNA interaction at 500 μM . Hydroxyl group enables hydrogen bonding, unlike methoxy.
4-Methoxybenzonitrile 4-OCH₃, CN C₈H₇NO CAS 874-90-8; molecular weight 133.15 g/mol. Classified as harmful if swallowed (H302). Lacks methyl groups, reducing steric hindrance .
3,5-Dibromo-4-hydroxybenzonitrile 3,5-Br, 4-OH, CN C₇H₃Br₂NO Electron-withdrawing bromine substituents reduce ring electron density. No direct activity data provided .
4-Methoxy-2,6-dimethylbenzaldehyde 4-OCH₃, 2,6-CH₃, CHO C₁₀H₁₂O₂ Aldehyde group increases reactivity (e.g., oxidation susceptibility) compared to nitrile. Market data (2020–2025) highlights production trends but no direct chemical comparison .

Key Findings:

Substituent Effects on Bioactivity: The hydroxyl group in 4-hydroxy-2,6-dimethylbenzonitrile facilitates binding to AgrAC, a bacterial transcription factor, by enabling hydrogen bonding with the hydrophobic cleft of the LytTR domain . In contrast, the methoxy group in the target compound may reduce binding affinity due to its inability to form hydrogen bonds, though it could enhance metabolic stability in drug design .

Electronic and Steric Properties :

  • Electron-donating groups (e.g., -OCH₃, -CH₃) in the target compound contrast with electron-withdrawing substituents (e.g., -Br) in 3,5-dibromo-4-hydroxybenzonitrile , altering nitrile reactivity and ring electrophilicity .
  • The nitrile group’s stability compared to the aldehyde in 4-methoxy-2,6-dimethylbenzaldehyde makes the target compound more suitable for applications requiring prolonged shelf life or resistance to oxidation .

Safety and Handling :

  • While 4-methoxybenzonitrile is labeled as harmful if swallowed (H302), the addition of methyl groups in the target compound may modify its toxicity profile, though specific data are absent in the evidence .

Research Implications and Gaps

  • Biological Applications: The inhibition of AgrA-DNA binding by 4-hydroxy-2,6-dimethylbenzonitrile suggests that structural optimization of the target compound (e.g., introducing polar groups) could yield novel quorum-sensing inhibitors in Staphylococcus aureus .
  • Synthetic Utility: The patent compound 4-((4-((4-(2-cyanoethenyl)-2,6-dimethylphenyl)amino)benzonitrile (Patent 7,125,879) demonstrates the relevance of benzonitrile derivatives in designing functional materials, where the target compound’s substituents may serve as steric or electronic modulators .
  • Data Limitations : Critical gaps exist in the evidence regarding the target compound’s synthesis, exact physicochemical properties, and toxicity. Further studies are needed to explore its binding kinetics, solubility, and industrial scalability.

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